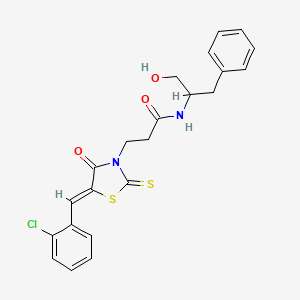

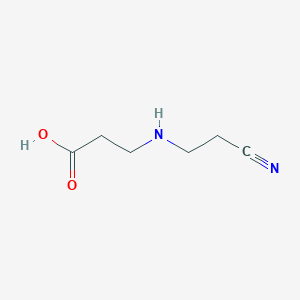

N-(2-Cyanoethyl)-beta-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” is a colorless viscous liquid, soluble in most organic solvents . It’s a widely used phosphitylating reagent for the preparation of various phosphorylated biomolecules, such as nucleoside carbohydrate conjugates, phospholipids, and glycopeptides .

Synthesis Analysis

The synthesis of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” has been employed for selective monophosphorylation of carbohydrates and nucleosides . It has also been used as a phosphitylating reagent for 3′-hydroxyl groups in the synthesis of oligodeoxyribonucleotides .

Molecular Structure Analysis

The molecular structure of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” falls within the phenylethamine and amphetamine chemical class of drugs . The N-2-cyanoethyl substituent was once believed to be resistant to cleavage .

Chemical Reactions Analysis

The chemical reactions of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” have been explored in the context of nucleic acid chemistry and the chemical synthesis of DNA and RNA sequences . It has shown great utility in the coupling of nucleobases or carbohydrates via their phosphotriesters .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” include a density of 1.061 g/mL at 25 °C (lit.) and a storage temperature of -20°C .

Scientific Research Applications

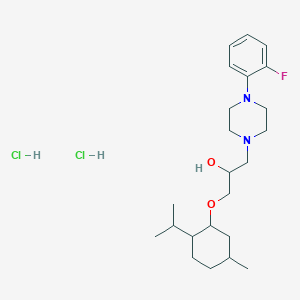

- Application : It acts as a protecting reagent during the solid-phase synthesis of oligodeoxyribonucleotides. When combined with tetrazole as a catalyst, it allows for the insitu preparation of deoxyribonucleoside phosphoramidites. These solutions can be directly applied to automated DNA synthesizers, resulting in high-quality oligonucleotides of 16–25 bases .

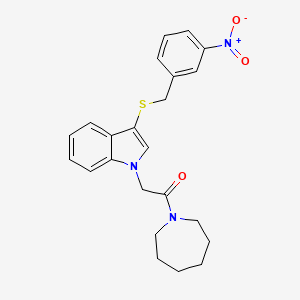

- Application : Scientists have developed a new oligopyridine ligand, 4′-(N-(2-cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. This ligand can be utilized to construct functionalized materials, potentially impacting fields such as catalysis, materials science, and coordination chemistry .

DNA Synthesis and Oligonucleotide Production

Ligand Synthesis for Functionalized Materials

Mechanism of Action

Target of Action

N-(2-Cyanoethyl)-beta-alanine is a nitrile compound . Nitrile compounds are known to have neurotoxic effects and their major target sites are the nervous and vestibular systems . .

Mode of Action

It is known that nitrile compounds can cause behavioral deficits and affect dopaminergic neurotransmission . They can also cause oxidative stress and vestibular toxicity .

Biochemical Pathways

N-(2-Cyanoethyl)-beta-alanine may be involved in the synthesis of deoxyribonucleoside phosphoramidites . These compounds are essential components of DNA and RNA, and are crucial for the storage and transmission of genetic information . .

Pharmacokinetics

It is known that nitrile compounds can be metabolized in the body to form various metabolites . For example, acrylonitrile, a nitrile compound, is metabolized to form N-acetyl-S-(2-hydroxyethyl)-L-cysteine

Result of Action

It is known that nitrile compounds can cause neurotoxic effects and affect the nervous and vestibular systems . They can also cause oxidative stress and vestibular toxicity .

Action Environment

The action of N-(2-Cyanoethyl)-beta-alanine can be influenced by various environmental factors. For instance, nitrile compounds are known to be relatively stable under neutral conditions but perish almost instantaneously in the presence of even mild acids . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of N-(2-Cyanoethyl)-beta-alanine.

Safety and Hazards

properties

IUPAC Name |

3-(2-cyanoethylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-3-1-4-8-5-2-6(9)10/h8H,1-2,4-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDMURQYWZFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyanoethyl)-beta-alanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)

![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2762201.png)